molecular formula C15H20BNO3 B13548142 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B13548142
M. Wt: 273.14 g/mol
InChI Key: QRDOFDAUMRXWNT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H20BNO3

Molecular Weight

273.14 g/mol

IUPAC Name

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H20BNO3/c1-9-6-7-11-10(8-12(18)17-11)13(9)16-19-14(2,3)15(4,5)20-16/h6-7H,8H2,1-5H3,(H,17,18)

InChI Key

QRDOFDAUMRXWNT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2CC(=O)N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves the reaction of an indole derivative with a boronic acid or ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the boron-containing group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while reduction could produce a boronate ester.

Scientific Research Applications

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in cross-coupling reactions, where the compound acts as a boron source .

Comparison with Similar Compounds

Chemical Identity

  • Molecular Formula: C₁₄H₁₈BNO₃
  • Monoisotopic Mass: 259.137974 Da
  • Synonyms: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one .

Structural Features This compound consists of a bicyclic indolin-2-one core substituted at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs .

Comparison with Structural and Functional Analogs

Structural Analogs with Indole/Indolinone Cores

Compound Name Molecular Formula Substituents Molecular Weight (Da) Key Differences/Applications Reference
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole C₁₅H₂₀BNO₂ Methyl at N1; indole core (no ketone) 257.14 Enhanced solubility for coupling reactions
5-(5-Bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one C₁₃H₁₁BrN₄O Bromo-substituted indole; imidazolone moiety 335.16 Bioactivity in kinase inhibition studies
5-(5-Fluoro-1H-indol-3-ylmethylene)-1,3-dimethyl-imidazolidin-4-one C₁₄H₁₃FN₄O Fluoro-substituted indole; imidazolidinone 280.28 Improved metabolic stability

Key Observations :

  • The absence of the indolin-2-one ketone in 1-methyl-4-(dioxaborolan-2-yl)-indole (vs. the target compound) reduces polarity, favoring lipid membrane permeability .
  • Halogenated analogs (Br, F) in exhibit distinct bioactivity profiles due to electron-withdrawing effects, which alter binding to hydrophobic enzyme pockets .

Functional Analogs with Boronate Esters on Heterocyclic Scaffolds

Compound Name Molecular Formula Core Structure Molecular Weight (Da) Applications Reference
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one C₁₄H₁₇BO₄ Isobenzofuranone 260.09 Suzuki coupling in polymer chemistry
1-(2-Methoxyethyl)-5-(dioxaborolan-2-yl)indoline C₁₆H₂₃BNO₃ Indoline with methoxyethyl 295.17 Solubility-enhanced intermediates

Key Observations :

  • The isobenzofuranone analog () demonstrates reduced steric hindrance compared to indolin-2-one, enabling faster cross-coupling kinetics .
  • The methoxyethyl substituent in improves aqueous solubility by introducing hydrogen-bonding capacity, critical for in vivo applications .

Bioactivity and Structure-Activity Relationships (SAR)

highlights that compounds with similar boronate ester groups cluster together in bioactivity profiles, particularly in kinase and protease inhibition assays . For example:

  • The target compound’s indolin-2-one core mimics ATP-binding motifs in kinases, while the boronate ester facilitates interactions with catalytic lysine residues.
  • In contrast, 5-(tetramethyl-dioxaborolan-2-yl)isobenzofuran-1(3H)-one () shows negligible kinase inhibition due to its non-planar scaffold, underscoring the importance of the indolinone core for target engagement .

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